6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine” is a chemical compound with the molecular formula C7H7N5 . It is a biochemical used for proteomics research .
Synthesis Analysis
The synthesis of 1,2,3-triazole hybrids with amine-ester functionality involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . This process is part of the Huisgen 1,3-dipolar cycloaddition reaction of organic azides with alkynes .Molecular Structure Analysis
The molecular weight of “this compound” is 161.16 . The structure of this compound is characterized by the presence of a triazole ring, which is a five-membered ring containing two nitrogen atoms, and a pyridine ring, which is a six-membered ring containing one nitrogen atom .Chemical Reactions Analysis
The 1,2,3-triazole motif employed in a terdentate ligand displays enhanced steric freedom and a facile receptivity towards a reversible aquation in the case of an electrogenerated Fe III state . The installation of triazolyl metal chelating sites into molecules can be achieved in a single step using the CuAAC reaction .Physical and Chemical Properties Analysis
The physical form of “this compound” is solid . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .Scientific Research Applications
Coordination with Rhodium(III)
- Rhodium(III) complexes have been synthesized with ligands including 6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine. These complexes exhibit π–π* nature in their absorption and emission properties, suggesting potential applications in photochemical and photophysical research (Burke et al., 2004).
Synthesis of Heterocyclic Compounds
- Research has focused on synthesizing and studying the physical-chemical properties of compounds incorporating this compound. These compounds are noted for their low toxicity and a wide range of biological actions, indicating their potential in pharmaceutical applications (Hulina & Kaplaushenko, 2017).
Antimicrobial Activities
- Synthesis of 1,2,4-triazoles starting from isonicotinic acid hydrazide has been explored, with some derivatives showing good or moderate antimicrobial activity. This underscores the potential use of these compounds in the development of new antimicrobial agents (Bayrak et al., 2009).
Catalytic Activity in Ruthenium Complexes
- Novel ruthenium complexes incorporating this compound ligands have been synthesized, showing excellent activity and selectivity in hydrogenation of ketones and aldehydes. This suggests potential applications in catalysis (Sole et al., 2019).
Synthesis of Functionalized Ligands
- New functional polynitrogenated ligands combining aromatic and aliphatic nitrogen atoms have been synthesized using this compound. These ligands hold promise for applications in coordination chemistry and material science (Chiassai et al., 2019).
Applications in Anticancer Research
- Compounds derived from this compound have been evaluated for their anticancer properties, with some showing significant cytotoxicity against various cancer cell lines. This highlights their potential in developing new anticancer therapies (Abdo & Kamel, 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Future Directions
Mechanism of Action
Target of Action
Similar compounds with the triazole motif have been studied for various purposes, such as generating d and f metal coordination complexes and supramolecular self-assemblies .
Mode of Action
The mode of action of 6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine involves the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, along with the simultaneous proton transfer from nitrogen N1 to the oxygen of the C=O bond .
Properties
IUPAC Name |
6-(triazol-2-yl)pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-6-1-2-7(9-5-6)12-10-3-4-11-12/h1-5H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POAADVIZZNCRBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)N2N=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
949977-25-7 |
Source
|
Record name | 6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.